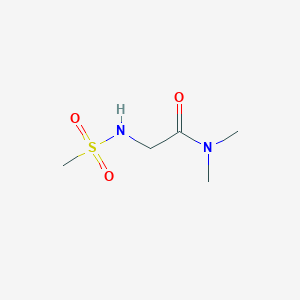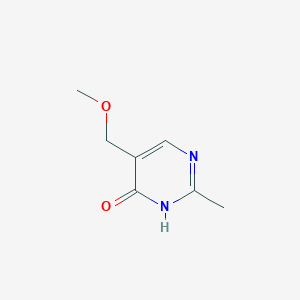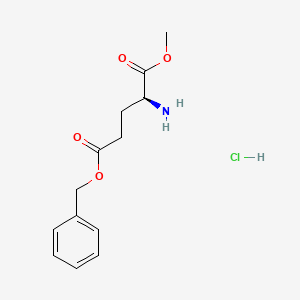
(3R)-1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid hydrochloride
Übersicht
Beschreibung
This compound is a derivative of tetrahydroisoquinoline, which is a type of organic compound. The “3R” indicates the configuration of the chiral center at the 3rd carbon in the molecule. The “carboxylic acid hydrochloride” part suggests that it has a carboxylic acid functional group that has been converted into its hydrochloride salt form .
Synthesis Analysis
The synthesis of such compounds often involves complex organic reactions. For instance, the synthesis of piperazine derivatives, which are structurally similar to tetrahydroisoquinolines, includes cyclization of 1,2-diamine derivatives with sulfonium salts .Molecular Structure Analysis
The molecular structure of this compound would likely include a tetrahydroisoquinoline core (a bicyclic structure consisting of a benzene ring fused to a nitrogen-containing ring) with a carboxylic acid group attached at the 3rd carbon .Chemical Reactions Analysis
Amines, such as tetrahydroisoquinolines, can act as bases and undergo a variety of reactions, including acid-base reactions, alkylation, and acylation .Physical And Chemical Properties Analysis
The physical and chemical properties of a compound depend on its molecular structure. For example, compounds with carboxylic acid groups tend to be polar and can form hydrogen bonds .Wissenschaftliche Forschungsanwendungen
Therapeutic Potential in Drug Discovery Research into 1,2,3,4-tetrahydroisoquinoline derivatives, including (3R)-1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid hydrochloride, highlights their significant potential in various therapeutic areas. Initially recognized for neurotoxic effects, these compounds have later been identified as potential neuroprotectants against Parkinsonism. Beyond neuroprotective roles, tetrahydroisoquinolines (THIQs) have demonstrated promising applications in cancer therapy, exemplified by the FDA approval of trabectedin for soft tissue sarcomas. These derivatives are also explored for their potential against infectious diseases like malaria, tuberculosis, HIV, HSV infections, and leishmaniasis. Their versatile therapeutic activities underscore their promise in drug discovery, spanning across cancer treatment, central nervous system disorders, cardiovascular health, metabolic disorders, and more, positioning them as candidates for novel drug development with unique mechanisms of action (Singh & Shah, 2017).
Bioactivity and Pharmacological Importance The pharmacological significance of isoquinoline derivatives, including the subject compound, is further emphasized by their comprehensive biological activities. These activities range from antimicrobial to neuroprotective, highlighting the chemical versatility of isoquinolines for therapeutic use. The structural basis of isoquinolines, derived from the natural amino acid tyrosine, plays a crucial role in their basicity and subsequent pharmacological effects. Their applications extend to addressing major health concerns such as anti-fungal, anti-tubercular, anti-tumor, anti-glaucoma, anti-Alzheimer’s disease, anti-viral, anti-bacterial, anti-diabetic, anti-malarial, among others. This broad spectrum of bioactivity not only demonstrates the potential for therapeutic innovation but also underscores the need for further exploration into their mechanisms and potential applications in modern therapeutics (Danao et al., 2021).
Wirkmechanismus
Safety and Hazards
Eigenschaften
IUPAC Name |
(3R)-1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid;hydrochloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11NO2.ClH/c12-10(13)9-5-7-3-1-2-4-8(7)6-11-9;/h1-4,9,11H,5-6H2,(H,12,13);1H/t9-;/m1./s1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FXHCFPUEIDRTMR-SBSPUUFOSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(NCC2=CC=CC=C21)C(=O)O.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1[C@@H](NCC2=CC=CC=C21)C(=O)O.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12ClNO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
213.66 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.







![[(2-Phenoxyethyl)sulfanyl]methanimidamide hydrobromide](/img/structure/B3136153.png)



![1,4-Dioxaspiro[4.5]decane-7-carboxylic acid](/img/structure/B3136172.png)

![[4-(Pyrimidin-2-yloxy)cyclohexyl]amine](/img/structure/B3136196.png)
![8-Methyl-1,4-dioxaspiro[4.5]decane-8-carboxylic acid](/img/structure/B3136204.png)

